3-(3-Bromo-2,2-dimethylpropoxy)tetrahydrofuran

Description

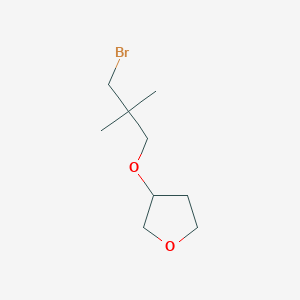

3-(3-Bromo-2,2-dimethylpropoxy)tetrahydrofuran is a brominated ether derivative featuring a tetrahydrofuran (THF) ring substituted with a 3-bromo-2,2-dimethylpropoxy group.

Properties

Molecular Formula |

C9H17BrO2 |

|---|---|

Molecular Weight |

237.13 g/mol |

IUPAC Name |

3-(3-bromo-2,2-dimethylpropoxy)oxolane |

InChI |

InChI=1S/C9H17BrO2/c1-9(2,6-10)7-12-8-3-4-11-5-8/h8H,3-7H2,1-2H3 |

InChI Key |

NBDGRTAOUVUYIP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COC1CCOC1)CBr |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(3-Bromo-2,2-dimethylpropoxy)tetrahydrofuran typically involves the reaction of 3-bromo-2,2-dimethylpropanol with tetrahydrofuran under specific conditions. One common method is the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of tetrahydrofuran to form the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

3-(3-Bromo-2,2-dimethylpropoxy)tetrahydrofuran undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding hydrocarbon.

Scientific Research Applications

3-(3-Bromo-2,2-dimethylpropoxy)tetrahydrofuran has several applications in scientific research, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biochemical pathways and as a probe to investigate enzyme mechanisms.

Medicine: It is explored for its potential therapeutic properties and as a building block in the synthesis of drug candidates.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2,2-dimethylpropoxy)tetrahydrofuran involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Key Observations :

- The 0.65 similarity score for 3-(Bromomethyl)tetrahydrofuran highlights shared THF ring architecture but distinct substitution patterns (bromomethyl vs. bromo-dimethylpropoxy) .

- 3-Bromo-2,2-bis(bromomethyl)propanol (similarity 0.71) exhibits higher bromine content, likely enhancing electrophilic reactivity but reducing solubility compared to the target compound .

Physical and Spectral Properties

- Melting Points and Chromatography : Brominated pyrazolo-pyrimidine derivatives (e.g., compound 4a in ) exhibit high melting points (288–322°C) due to aromatic stacking, whereas the target compound’s aliphatic substituents may lower its melting point .

- Chromatographic Behavior : The Rf values of analogs in (0.65–0.77 in benzene-ethyl acetate) suggest moderate polarity, which the target compound may share due to its ether linkage .

Biological Activity

3-(3-Bromo-2,2-dimethylpropoxy)tetrahydrofuran is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a tetrahydrofuran ring substituted with a bromo and propoxy group. Its molecular formula is C10H17BrO2, and it exhibits unique properties due to the presence of the bromine atom and the dimethylpropoxy substituent.

| Property | Value |

|---|---|

| Molecular Formula | C10H17BrO2 |

| Molecular Weight | 249.15 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors. The bromine atom in the structure can enhance lipophilicity, potentially increasing membrane permeability and altering pharmacokinetic properties.

- Anticancer Activity : Some studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways that regulate cell growth and survival.

- Antimicrobial Effects : There is evidence that brominated compounds can possess antimicrobial activity. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

Case Studies

- Anticancer Studies : A study published in Molecules highlighted the potential of brominated compounds in cancer therapy. The study demonstrated that certain brominated tetrahydrofuran derivatives could inhibit the proliferation of cancer cell lines through apoptosis induction .

- Antimicrobial Research : Another investigation focused on the antimicrobial properties of brominated ethers, noting significant activity against various bacterial strains. The study suggested that these compounds could serve as lead structures for developing new antimicrobial agents .

Pharmacological Effects

The pharmacological effects of this compound have not been extensively documented in clinical trials; however, its structural analogs have shown promise in several areas:

- Inhibition of Enzymatic Activity : Certain derivatives have been found to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Neuroprotective Effects : Some studies indicate that similar compounds may provide neuroprotective benefits by modulating neurotransmitter levels or reducing oxidative stress in neuronal tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.